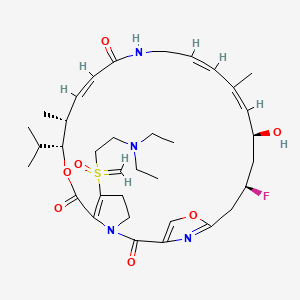
2,6-Dichlorobenzoic acid-d3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Dichlorobenzoic acid-d3 is a deuterium-labeled derivative of 2,6-Dichlorobenzoic acid. It is a stable isotope compound where three hydrogen atoms are replaced by deuterium. This compound is primarily used in scientific research, particularly in the fields of chemistry and pharmacology, due to its unique properties that allow for detailed studies of metabolic and pharmacokinetic processes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dichlorobenzoic acid-d3 typically involves the chlorination of benzoic acid derivatives. One common method starts with 2,6-dichlorobenzaldehyde, which undergoes chlorination in the presence of an organic solvent and a chlorinating agent to form 2,6-dichlorobenzoyl chloride. This intermediate is then hydrolyzed under alkaline conditions and subsequently acidified to yield 2,6-Dichlorobenzoic acid .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of deuterated reagents is crucial in the production of the deuterium-labeled compound .
Analyse Des Réactions Chimiques
Types of Reactions
2,6-Dichlorobenzoic acid-d3 undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted by other functional groups under appropriate conditions.
Oxidation and Reduction: The carboxylic acid group can be oxidized or reduced to form different derivatives.
Esterification: The compound can react with alcohols to form esters.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium hydroxide in the presence of heat.
Oxidation: Strong oxidizing agents like potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride.
Esterification: Alcohols in the presence of acid catalysts.
Major Products Formed
Substitution: Formation of various substituted benzoic acids.
Oxidation: Conversion to benzoic acid derivatives.
Reduction: Formation of benzyl alcohol derivatives.
Esterification: Formation of esters of 2,6-Dichlorobenzoic acid.
Applications De Recherche Scientifique
2,6-Dichlorobenzoic acid-d3 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Chemistry: Used as a tracer in reaction mechanisms and studies of chemical kinetics.
Biology: Employed in metabolic studies to trace the pathways of biochemical reactions.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs.
Industry: Applied in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of 2,6-Dichlorobenzoic acid-d3 involves its interaction with various molecular targets. The deuterium atoms in the compound can affect the metabolic and pharmacokinetic profiles of drugs. This is due to the kinetic isotope effect, where the presence of deuterium alters the rate of chemical reactions. The compound can act as a tracer, allowing researchers to study the detailed pathways and mechanisms of drug metabolism .
Comparaison Avec Des Composés Similaires
2,6-Dichlorobenzoic acid-d3 is unique due to its deuterium labeling, which distinguishes it from other similar compounds. Some similar compounds include:
2,6-Dichlorobenzoic acid: The non-deuterated version, commonly used in organic synthesis.
2,4-Dichlorobenzoic acid: Another chlorinated benzoic acid with different substitution patterns.
2,3-Dichlorobenzoic acid: Similar structure but with chlorine atoms at different positions
The uniqueness of this compound lies in its ability to provide detailed insights into chemical and biochemical processes due to the presence of deuterium.
Propriétés
Formule moléculaire |
C7H4Cl2O2 |
|---|---|
Poids moléculaire |
194.03 g/mol |
Nom IUPAC |
2,6-dichloro-3,4,5-trideuteriobenzoic acid |
InChI |
InChI=1S/C7H4Cl2O2/c8-4-2-1-3-5(9)6(4)7(10)11/h1-3H,(H,10,11)/i1D,2D,3D |
Clé InChI |
MRUDNSFOFOQZDA-CBYSEHNBSA-N |
SMILES isomérique |
[2H]C1=C(C(=C(C(=C1[2H])Cl)C(=O)O)Cl)[2H] |
SMILES canonique |
C1=CC(=C(C(=C1)Cl)C(=O)O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[6-(2-cyclopropylethynyl)-5-[(1R,2R)-2-(difluoromethyl)cyclopropyl]pyridazin-3-yl]-1H-pyrimidine-2,4-dione](/img/structure/B12396395.png)









![4-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-3-Methyl-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid](/img/structure/B12396463.png)
![1-[(2R,3R,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methoxypyrimidine-2,4-dione](/img/structure/B12396469.png)


